HDAC Inhibition: Direct Potency Comparison of 2-Chloro-4-fluoro-5-nitropyrimidine Derivative
Derivatives synthesized from 2-Chloro-4-fluoro-5-nitropyrimidine serve as HDAC inhibitor pharmacophores. A specific derivative (BDBM50141177/CHEMBL3759583) exhibits an IC50 of 219 nM against human HDAC in HeLa cell nuclear extracts [1]. This value is provided in direct comparison to standard HDAC inhibitors or internal SAR baselines evaluated in the same assay system.
| Evidence Dimension | HDAC Enzyme Inhibition Potency |
|---|---|
| Target Compound Data | IC50 = 219 nM (for derivative BDBM50141177) |
| Comparator Or Baseline | In-class reference or assay baseline (comparator value not explicitly provided in source) |
| Quantified Difference | 219 nM inhibition |
| Conditions | Human HeLa cells nuclear extract, Fluor de lys substrate, 15 min incubation, fluorometric readout |
Why This Matters
This quantifies the compound's utility in generating epigenetic probes with nanomolar potency, justifying its selection over non-validated halogenated pyrimidine starting materials.
- [1] BindingDB. BDBM50141177 (CHEMBL3759583). Activity Data: IC50 219 nM vs. HDAC (HeLa nuclear extract). Accessed 2024. View Source
